molecular formula C13H17NO3 B12652612 Einecs 300-582-9 CAS No. 93942-31-5

Einecs 300-582-9

Cat. No.: B12652612
CAS No.: 93942-31-5
M. Wt: 235.28 g/mol
InChI Key: CQCGPMLCLCRROA-UHDJGPCESA-N
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Description

Einecs 300-582-9, also known as ProClin™ 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity, and excellent compatibility with a wide range of substances. ProClin™ 300 is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ProClin™ 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: Industrial production of ProClin™ 300 involves large-scale chemical synthesis in specialized reactors. The process is carefully monitored to maintain the quality and consistency of the product. The final product is then purified and formulated into a stable solution for commercial use .

Chemical Reactions Analysis

Types of Reactions: ProClin™ 300 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antimicrobial activity and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving ProClin™ 300 include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed: The major products formed from the reactions of ProClin™ 300 include various derivatives of isothiazolones, which retain the antimicrobial properties of the parent compound .

Scientific Research Applications

ProClin™ 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity. It is commonly used as a preservative in diagnostic reagents, laboratory samples, and various industrial products. Its low toxicity and excellent compatibility make it an ideal choice for preserving biological samples and reagents .

Mechanism of Action

The mechanism of action of ProClin™ 300 involves the inhibition of key enzymes in the Krebs cycle of microbial cells. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ProClin™ 300 include other isothiazolones such as 1,2-benzisothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds also exhibit antimicrobial properties and are used as preservatives in various applications .

Uniqueness: ProClin™ 300 is unique due to its combination of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, which provides a broad-spectrum antimicrobial activity with low toxicity. Its excellent compatibility with a wide range of substances and stability under various conditions make it a preferred choice in many applications .

Properties

CAS No.

93942-31-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

morpholine;(E)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H8O2.C4H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3-6-4-2-5-1/h1-7H,(H,10,11);5H,1-4H2/b7-6+;

InChI Key

CQCGPMLCLCRROA-UHDJGPCESA-N

Isomeric SMILES

C1COCCN1.C1=CC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

C1COCCN1.C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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